5-O-Phosphono-Beta-D-Ribofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

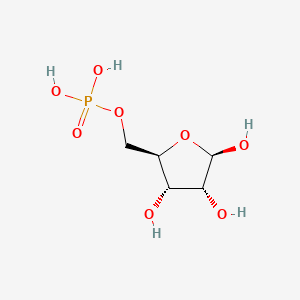

5-O-Phosphono-Beta-D-Ribofuranose is a phosphorylated derivative of ribose, characterized by a phosphate group esterified at the 5-O position of the beta-anomeric form of D-ribofuranose. This compound plays a critical role in biochemical pathways, particularly as an intermediate in nucleotide biosynthesis and enzymatic reactions. Structurally, it is represented as β-D-ribofuranose-5-phosphate (C5H11O8P), with a molecular weight of 230.11 g/mol. Its synthesis often involves phosphorylation of ribose derivatives, as seen in multi-step protocols using reagents like (Ph)2PHO and protective groups such as DMTCl .

The compound’s biological significance is highlighted by its interactions with enzymes like transketolase, where it binds noncovalently in catalytic processes . Additionally, it serves as a substrate for kinases and aldolases, underscoring its role in central carbon metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Ribose-5-phosphate can be synthesized through various routes. One common method involves the isomerization of ribulose-5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase . Another method involves the aldol condensation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, followed by phosphorylation .

Industrial Production Methods: In industrial settings, beta-D-Ribose-5-phosphate is often produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to convert glucose into ribose-5-phosphate. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions

| Reaction Type | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Phosphorylation | POCl₃, Et₃N, DMF, RT | 70% | Anomeric phosphodiesters (13) | |

| Michaelis–Arbuzov Reaction | P(OEt)₃, NaI, 80°C | 85% | 5-Phosphonate (19) |

Enzymatic Hydrolysis and Drug Release

5-PRib serves as a hydrolyzable core in codrugs. In the presence of phosphodiesterase:

-

Mechanism : The enzyme cleaves the C2″O–P bond of 5-PRib-containing codrugs (e.g., codrug 1 ), releasing paclitaxel (PTX) via intramolecular cyclization. Subsequent cleavage of the C3″O–P bond releases lenalidomide (LENA) .

-

Kinetics : Hydrolysis in ammonium acetate buffer (pH 6.5) at RT shows half-lives (t₁/₂) of 23.8 h for PTX and 26.3 h for LENA. Complete hydrolysis to D-ribofuranose occurs within 48 h .

Table 2: Hydrolysis Parameters

| Parameter | Value | Source |

|---|---|---|

| pH | 6.5 | |

| Temperature | 25°C | |

| t₁/₂ (PTX release) | 23.8 h | |

| t₁/₂ (LENA release) | 26.3 h | |

| Final Product | D-ribofuranose (3) |

Table 3: Enzymatic Reactions Involving 5-PRib

| Enzyme | Reaction | Product | Organism | Source |

|---|---|---|---|---|

| HGPRT | 5-PRib + hypoxanthine → IMP + PPi | IMP | Plasmodium falciparum | |

| APRT | 5-PRib + adenine → AMP + PPi | AMP | Escherichia coli |

Stability and Degradation

-

Aqueous Stability : 5-PRib degrades slowly in water, with a solubility of 205.6 μg/mL at RT. Tandem MS detects fragments (m/z 202.0112) corresponding to biscarbonate intermediates .

-

Racemization : LENA-coupled 5-PRib derivatives racemize non-enzymatically at 37°C in neutral/alkaline solutions, limiting their use in basic conditions .

Scientific Research Applications

5-O-Phosphono-β-D-Ribofuranose is a significant compound in biochemical research and drug development, particularly in the context of nucleotide metabolism and enzyme inhibition. This article explores its applications, synthesizing findings from various studies to highlight its relevance in scientific research.

Enzyme Inhibition

5-O-Phosphono-β-D-Ribofuranose has been identified as an inhibitor of various enzymes involved in nucleotide metabolism. Notably, it acts on:

- Hypoxanthine-guanine-xanthine phosphoribosyltransferase : This enzyme plays a crucial role in the purine salvage pathway, converting hypoxanthine and guanine into their respective nucleotides. Inhibition of this enzyme can affect cellular proliferation and is being explored for potential therapeutic applications against certain cancers and parasitic infections .

Drug Development

The compound's structural similarity to natural ribonucleotides makes it a candidate for developing new drugs targeting nucleotide biosynthesis. For instance, research has shown that phosphomimetic analogs can be designed to resist hydrolysis by phosphatases, enhancing their stability and efficacy as drug candidates against pathogens like Mycobacterium tuberculosis .

Antiviral Research

Research indicates that derivatives of ribofuranose, including 5-O-Phosphono-β-D-Ribofuranose, exhibit antiviral properties. These compounds can interfere with viral replication by inhibiting enzymes essential for viral nucleotide synthesis. Studies have suggested that such compounds could lead to the development of antiviral therapies that are more effective than existing treatments .

Biochemical Pathway Studies

5-O-Phosphono-β-D-Ribofuranose is utilized in metabolic studies to understand biochemical pathways involving ribonucleotides. Its ability to act as a substrate or inhibitor allows researchers to dissect the roles of specific enzymes in nucleotide metabolism, providing insights into cellular functions and disease mechanisms .

Case Study 1: Inhibition of Nucleotide Metabolism

A study investigated the effects of 5-O-Phosphono-β-D-Ribofuranose on Plasmodium falciparum, the malaria-causing parasite. The compound was shown to inhibit key enzymes in the purine salvage pathway, leading to reduced proliferation of the parasite. This finding suggests potential applications for developing antimalarial drugs .

Case Study 2: Antitubercular Activity

In another study focusing on Mycobacterium tuberculosis, researchers synthesized several phosphomimetic compounds based on ribofuranose structures. Among these, one derivative demonstrated significant inhibitory activity against a key enzyme involved in ribose phosphate metabolism, highlighting the potential of such compounds in treating tuberculosis .

Comparative Data Table

| Application Area | Compound Name | Target Enzyme/Pathway | Outcome |

|---|---|---|---|

| Enzyme Inhibition | 5-O-Phosphono-β-D-Ribofuranose | Hypoxanthine-guanine-xanthine phosphoribosyltransferase | Significant inhibition observed |

| Drug Development | Phosphomimetic analogs | Various nucleotide biosynthesis enzymes | Enhanced stability and efficacy |

| Antiviral Research | Ribofuranose derivatives | Viral polymerases | Interference with viral replication |

| Biochemical Pathway Studies | 5-O-Phosphono-β-D-Ribofuranose | Nucleotide metabolism | Insights into enzyme roles |

Mechanism of Action

Beta-D-Ribose-5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and cellular redox balance. The compound interacts with various enzymes, including ribose-5-phosphate isomerase and transketolase, to facilitate these processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Alpha-D-Ribose-5-Phosphate

- Molecular Formula: C5H11O8P (same as 5-O-Phosphono-Beta-D-Ribofuranose).

- Key Difference: Alpha-anomeric configuration at the 1-O position, altering enzyme specificity.

- Biological Role: Precursor in histidine and nucleotide biosynthesis.

Methyl Beta-D-Ribofuranoside

- Molecular Formula : C6H12O5 (molecular weight: 164.16 g/mol).

- Key Difference : Methoxy group at the 1-O position instead of a phosphate.

- Applications : Used as a synthetic intermediate for glycosylation reactions. Lacks phosphorylation, limiting its role in metabolic pathways .

D-Ribose 5-Phosphate (Linear Form)

- Molecular Formula : C5H11O8P.

- Key Difference: Linear (acyclic) conformation vs. the cyclic furanose structure.

- Biological Role : Interconverts with cyclic forms in the pentose phosphate pathway but exhibits distinct reactivity in enzyme binding .

Functional Analogues

5''-Phosphate 2'-O-Ribosylribonucleosides

- Structure : Features a ribose-5-phosphate moiety linked to a nucleoside.

- Key Difference : Additional ribosyl group at the 2'-O position, enabling roles in RNA modification. Synthesized via complex protocols involving TMSCl and BzCl .

Phospho-Arginine

- Molecular Formula : C6H14N4O2P.

- Key Difference : Phosphate group linked to arginine instead of ribose.

- Biological Role : Energy storage in invertebrates; unrelated to carbohydrate metabolism .

Comparative Data Table

Key Research Findings

- Enzyme Specificity: The beta-anomeric form of this compound is critical for binding to transketolase, as demonstrated in X-ray crystallography studies (1.6 Å resolution) .

- Synthetic Utility: Methylation at the 1-O position (e.g., Methyl Beta-D-Ribofuranoside) enhances stability for glycosylation but abolishes metabolic functionality .

- Phosphate Position Matters : Phosphorylation at the 5-O position (vs. 1-O or 2-O) determines compatibility with kinases like adenylate kinase, which exclusively recognize 5-phosphorylated ribose .

Biological Activity

5-O-Phosphono-beta-D-ribofuranose (5-OPR) is a phosphorylated sugar derivative that plays a significant role in various biological processes, particularly in nucleic acid metabolism and cellular signaling. This article provides a detailed overview of the biological activity of 5-OPR, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its beta-anomeric configuration and the presence of a phosphate group at the 5-position of the ribofuranose ring. Its molecular formula is C5H11O8P, and it has been identified as a substrate for various enzymes involved in nucleotide metabolism . The compound's structure allows it to participate in critical biochemical pathways, including those leading to the synthesis and degradation of nucleotides.

Enzymatic Interactions

5-OPR serves as a substrate for several enzymes, most notably NUDT9, which is part of the Nudix hydrolase family. NUDT9 catalyzes the hydrolysis of ADP-ribose to AMP and ribose 5-phosphate, with 5-OPR being a potential intermediate in this reaction . The enzymatic activity of NUDT9 highlights the importance of 5-OPR in regulating cellular levels of ADP-ribose, which is crucial for various signaling pathways.

Table 1: Enzymatic Activity of NUDT9 with 5-OPR

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| NUDT9 | This compound | AMP + Ribose 5-phosphate | Hydrolysis |

Biological Functions

The biological functions of 5-OPR extend beyond its role as an enzymatic substrate. It has been implicated in several key processes:

- Nucleotide Metabolism : As a ribonucleotide derivative, 5-OPR is involved in the synthesis and recycling of nucleotides, which are essential for DNA and RNA synthesis.

- Cellular Signaling : The hydrolysis products of 5-OPR can act as signaling molecules that modulate various cellular responses, including apoptosis and cell proliferation.

- Antiviral Activity : Research indicates that compounds related to 5-OPR exhibit antiviral properties. For instance, derivatives have shown efficacy against hepatitis B virus (HBV) by inhibiting viral polymerases .

Case Studies and Research Findings

Recent studies have explored the biological activity of 5-OPR and its derivatives in various contexts:

- Antiviral Studies : A study demonstrated that modifications to the ribofuranose structure could enhance antiviral activity against HBV. The research highlighted how specific substitutions at the phosphate group could improve binding affinity to viral polymerases .

- Metabolite Profiling : In metabolite profiling experiments involving plant extracts, 5-OPR was identified alongside other biologically active compounds. This suggests its potential role in natural product chemistry and pharmacology .

- Biochemical Characterization : Detailed biochemical assays have characterized the interaction between 5-OPR and various enzymes, providing insights into its metabolic pathways and potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-O-Phosphono-Beta-D-Ribofuranose, and how can purity be optimized during purification?

- Methodological Answer : Synthesis typically involves phosphorylation of ribose derivatives using phosphoryl chloride (POCl₃) in anhydrous pyridine at 0–4°C. Post-reaction neutralization with ammonium hydroxide and subsequent purification via silica gel chromatography (eluent: CHCl₃/MeOH 9:1 v/v) removes acetylated byproducts. Recrystallization in ethanol/water (1:3 v/v) yields >95% purity, verified by TLC (Rf = 0.3) and elemental analysis (C, H, P within ±0.3% theoretical) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer : ¹H NMR (400 MHz, D₂O) identifies β-anomeric protons (δ 4.85 ppm, J = 3.5 Hz) and ribose ring protons (δ 3.7–4.2 ppm). ³¹P NMR (162 MHz) confirms the phosphonate group (δ +1.2 ppm). High-resolution mass spectrometry (HRMS) in negative ion mode detects [M-H]⁻ at m/z 256.02 (calculated 256.0184, error <3 ppm). Elemental analysis further validates stoichiometry (C₅H₁₁O₈P) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?

- Methodological Answer : Standardize solubility assays using phosphate-buffered saline (PBS, pH 7.4) at 25°C with nephelometric quantification. Investigate polymorphic forms via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). For example, discrepancies in aqueous solubility (reported 12–45 mg/mL) may arise from undetected hydrate formation, requiring controlled lyophilization protocols .

Q. What experimental strategies validate the proposed in vitro enzymatic activity of this compound when conflicting in vivo data exists?

- Methodological Answer : Conduct parallel assays using isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with ribokinase under physiological ion concentrations (150 mM KCl, 5 mM Mg²⁺). Compare results with ³²P-radiolabeled tracer studies in E. coli cultures to assess metabolic incorporation rates. Discrepancies may stem from membrane transport limitations or competing pathways .

Q. How should researchers design studies investigating this compound's role in nucleotide biosynthesis using methodological frameworks like PICOT?

- Methodological Answer : Apply the PICOT framework:

- Population : E. coli ΔribD mutants (defective in riboflavin biosynthesis).

- Intervention : Supplementation with this compound (0.1–1.0 mM).

- Comparison : Wild-type strains and untreated mutants.

- Outcome : ATP levels quantified via luciferase assay at 24h intervals.

- Time : 72h growth cycles. This structure ensures hypothesis-driven variables and reproducibility .

Q. What systematic approaches ensure comprehensive literature reviews when analyzing this compound's biochemical pathways?

- Methodological Answer : Use Boolean search strings in PubMed/SciFinder:

("this compound" OR "C5H11O8P") AND ("biosynthesis" OR "kinetics").

Filter studies with ≥3 biological replicates and explicit statistical methods (e.g., ANOVA). Exclude non-peer-reviewed sources. Cross-reference synthesis protocols with to assess methodological consistency .

Q. Methodological Notes

- Data Contradiction Analysis : When encountering conflicting NMR assignments (e.g., anomeric proton shifts), re-run spectra in deuterated DMSO to resolve hydrogen-bonding ambiguities .

- Ethical Considerations : Adhere to institutional guidelines for handling phosphorylated intermediates, including waste disposal protocols for phosphoryl chloride derivatives .

Properties

CAS No. |

34980-66-0 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |

InChI Key |

KTVPXOYAKDPRHY-TXICZTDVSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.